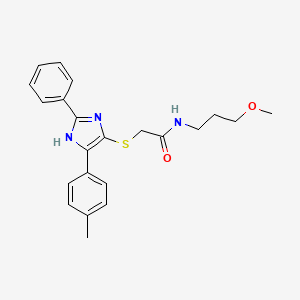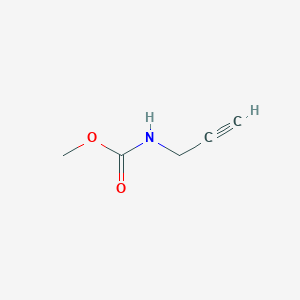
methyl N-prop-2-ynylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-prop-2-ynylcarbamate is a chemical compound with the CAS Number: 139372-09-1 . It has a molecular weight of 113.12 and is used in scientific research due to its diverse applications, including its role as a potent inhibitor for certain enzymes.
Synthesis Analysis
The synthesis of compounds similar to this compound has been discussed in various studies. For instance, the synthesis of N-methylated polypeptides has been explored . Another study discussed the one-pot synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C5H7NO2/c1-3-4-6-5(7)8-2/h1H,4H2,2H3,(H,6,7) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
Insect Control and Juvenoid Research
Methyl N-prop-2-ynylcarbamate, as part of the carbamate series, has shown significant biological activity in insect control. Variations of the O-alkyl substituents in the carbamate moiety have led to the synthesis of juvenoids, which have demonstrated high biological activity and selectivity against target insect species. These compounds have been effective in controlling several non-related insect species, showcasing the potential of this compound derivatives in pest control and agricultural applications (Wimmer et al., 1994).
Neuroprotective Applications
Compounds containing propargylamine, including some derivatives of this compound, have been studied for their neuroprotective properties. These compounds, such as ladostigil and M30, show promise in treating neurodegenerative diseases by modulating the proteolytic cleavage of amyloid-beta protein precursor and activating signaling pathways like MAPK and PKC. This indicates a potential application of this compound derivatives in the development of treatments for conditions like Alzheimer's and Lewy body disease (Bar‐Am et al., 2010).
Chromatographic Analysis and Pharmaceutical Quality Control
This compound and its derivatives have been utilized in the development of high-performance liquid chromatography methods for the determination of various compounds, including drugs like mebendazole in pharmaceutical forms. The high sensitivity, accuracy, and selectivity of these methods are crucial in ensuring the quality and safety of pharmaceutical products, demonstrating the compound's utility in analytical chemistry and pharmaceutical quality control (Al-Kurdi et al., 1999).
Multifunctional Drug Development
Derivatives of this compound, such as ladostigil (TV3326), are being explored as multifunctional drugs for the treatment of Alzheimer's disease. These compounds combine neuroprotective effects with other pharmacological activities like cholinesterase inhibition, showcasing the versatility of this compound derivatives in drug development. The ability of these compounds to address multiple targets and pathways simultaneously makes them a promising avenue for creating more effective treatments for complex neurodegenerative diseases (Weinstock et al., 2001).
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl N-prop-2-ynylcarbamate, also known as methyl N-(prop-2-yn-1-yl)carbamate, is a compound that primarily targets Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. It plays a crucial role in the regulation of mood and behavior .
Mode of Action
The compound acts as an inhibitor of MAO . It binds to the active site of the enzyme, preventing it from interacting with its usual substrates, the monoamines. This inhibition results in an increase in the levels of monoamines, which can have various effects depending on the specific monoamine involved .
Biochemical Pathways
The inhibition of MAO affects several biochemical pathways. The most notable is the monoamine pathway , where the monoamines dopamine, norepinephrine, and serotonin are metabolized. By inhibiting MAO, the compound prevents the breakdown of these monoamines, leading to their increased availability. This can result in enhanced neurotransmission, which can have various downstream effects, including mood elevation .
Result of Action
The primary result of the action of this compound is an increase in monoamine neurotransmission. This can lead to various effects, including mood elevation, which may be beneficial in the treatment of conditions such as depression . Excessive monoamine levels can also lead to side effects, including hypertension and serotonin syndrome .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that also increase monoamine levels can potentiate its effects, potentially leading to toxicity. Additionally, factors such as pH and temperature can influence the stability of the compound and its ability to inhibit MAO .
Propriétés
IUPAC Name |
methyl N-prop-2-ynylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-3-4-6-5(7)8-2/h1H,4H2,2H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXCRKVVJMSNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2995858.png)
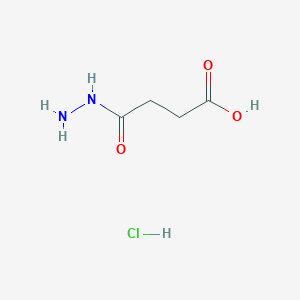
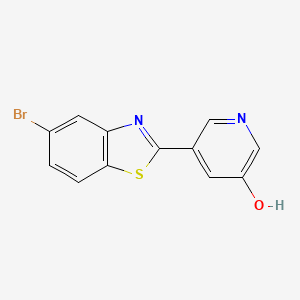
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2995863.png)
![3-[4-(Cyclopropylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2995864.png)
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2995867.png)
![3,7,9-trimethyl-1-(2-(phenylamino)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2995868.png)
![4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2995870.png)
![3-Benzylsulfanyl-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2995871.png)
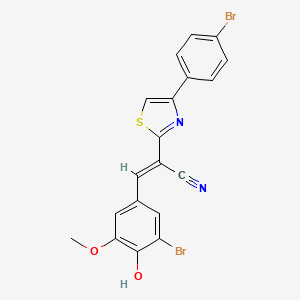
![2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2995873.png)
